molecular formula C23H37F3O9S2 B12880930 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate

3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate

Cat. No.: B12880930
M. Wt: 578.7 g/mol
InChI Key: MALAYUJHZQAWCZ-NMLACTOBSA-N
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Description

3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methylsulfonyl, trifluoromethylsulfonyl, and methylenetetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves multiple steps. The key steps include the formation of the tetrahydrofuran ring, the introduction of the methylsulfonyl and trifluoromethylsulfonyl groups, and the final esterification with pivalic acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new functionalized derivatives.

Scientific Research Applications

3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
  • 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl acetate

Uniqueness

3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is unique due to the presence of both methylsulfonyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups make the compound particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C23H37F3O9S2

Molecular Weight

578.7 g/mol

IUPAC Name

3-[(2S,5S)-4-methylidene-5-[(3R,5R)-5-methyl-3-methylsulfonyloxy-6-(trifluoromethylsulfonyloxy)hept-6-enyl]oxolan-2-yl]propyl 2,2-dimethylpropanoate

InChI

InChI=1S/C23H37F3O9S2/c1-15(17(3)34-37(30,31)23(24,25)26)13-19(35-36(7,28)29)10-11-20-16(2)14-18(33-20)9-8-12-32-21(27)22(4,5)6/h15,18-20H,2-3,8-14H2,1,4-7H3/t15-,18+,19-,20+/m1/s1

InChI Key

MALAYUJHZQAWCZ-NMLACTOBSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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